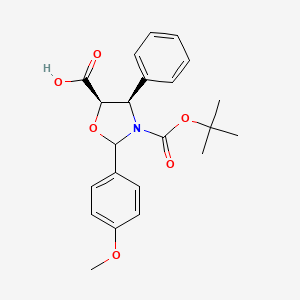
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is a chemical compound with the molecular formula C7H9ClN2O. It is a key intermediate in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase IV inhibitors like Vildagliptin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 typically involves the reaction of chloroacetyl chloride with L-prolinamide . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:
Starting Materials: Chloroacetyl chloride and L-prolinamide.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at low temperatures to control the reactivity of chloroacetyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes.
Industry: Employed in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 involves its interaction with specific molecular targets. In the case of dipeptidyl peptidase IV inhibitors, the compound acts by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism . This inhibition helps regulate blood sugar levels in patients with type 2 diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2S)-1-(2-Chloroacetyl)-2-9-pyrrolidinecarbonitrile-d1 is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
173.62 g/mol |
Nom IUPAC |
(2S)-1-(2-chloroacetyl)-2-deuteriopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1/i6D |
Clé InChI |
YCWRPKBYQZOLCD-MDBQEPHZSA-N |
SMILES isomérique |
[2H][C@]1(CCCN1C(=O)CCl)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)CCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



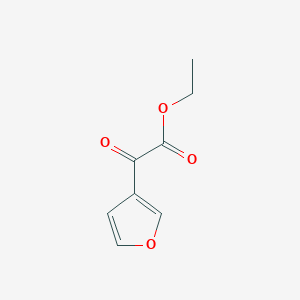
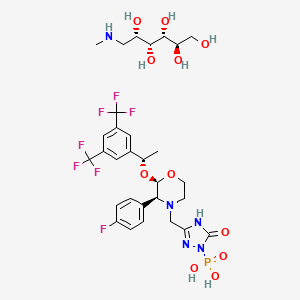
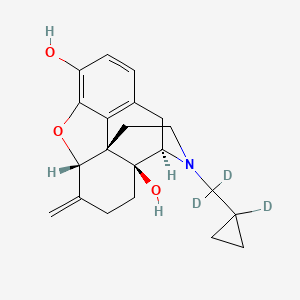
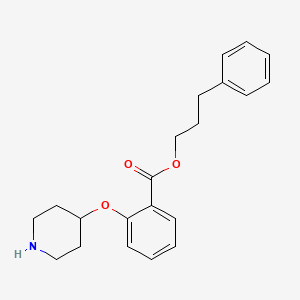

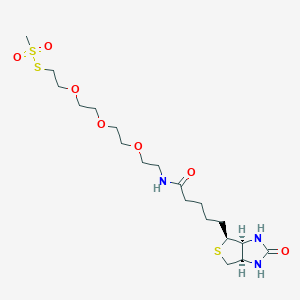
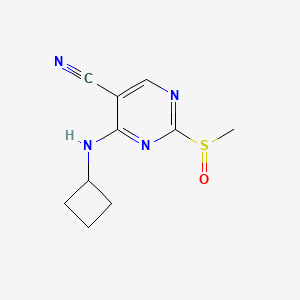
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
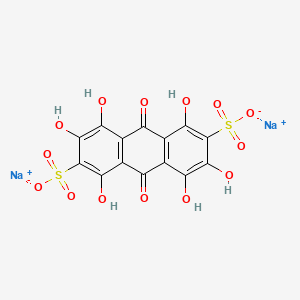
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
